N,N-Diethyl-2-methylnaphthalene-1-carboxamide
CAS No.: 173852-15-8
Cat. No.: VC15934004
Molecular Formula: C16H19NO
Molecular Weight: 241.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 173852-15-8 |
|---|---|
| Molecular Formula | C16H19NO |
| Molecular Weight | 241.33 g/mol |
| IUPAC Name | N,N-diethyl-2-methylnaphthalene-1-carboxamide |
| Standard InChI | InChI=1S/C16H19NO/c1-4-17(5-2)16(18)15-12(3)10-11-13-8-6-7-9-14(13)15/h6-11H,4-5H2,1-3H3 |
| Standard InChI Key | BJVHLRVUZSMMNH-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)C(=O)C1=C(C=CC2=CC=CC=C21)C |
Introduction
Synthesis and Industrial Production
Synthetic Pathways
The synthesis of N,N-Diethyl-2-methylnaphthalene-1-carboxamide can be inferred from patented methods for analogous carboxamides . A single-pot process involving the following steps is most plausible:
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Starting Materials:
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2-Methylnaphthalene-1-carboxylic acid (precursor).
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N,N-Diethylcarbamoyl chloride (acylating agent).
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Reaction Conditions:
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Mechanism: Nucleophilic acyl substitution, where the carboxylate ion attacks the electrophilic carbamoyl chloride, displacing chloride and forming the amide bond.
This method avoids multi-step purification, achieving >99% purity in the crude product .
Optimization Considerations
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Solvent Selection: Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency.
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Byproduct Management: Hydrochloride salts from the base are neutralized and recycled, reducing waste .
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Scalability: The protocol’s simplicity supports industrial-scale production, with distillation yielding pharmaceutical-grade material (>99.5% purity) .
Physicochemical Properties
While experimental data for N,N-Diethyl-2-methylnaphthalene-1-carboxamide are unavailable, properties can be extrapolated from related compounds:
Metabolic and Toxicological Profile
Absorption and Distribution
Studies on 2-methylnaphthalene, a structural analog, reveal:
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Oral Absorption: 80–86% absorption in rodents within 24 hours, with enterohepatic recirculation suspected .
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Dermal/Uptake: Significant systemic absorption inferred from pulmonary toxicity in mice after dermal exposure .
For N,N-Diethyl-2-methylnaphthalene-1-carboxamide, the carboxamide group may reduce volatility and enhance lipid solubility, potentially increasing dermal penetration.
Metabolism
Naphthalene derivatives undergo cytochrome P450 (CYP)-mediated oxidation :
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Primary Pathway: Methyl group oxidation to hydroxymethyl metabolites, followed by conjugation (e.g., glucuronidation).
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Secondary Pathway: Epoxidation of aromatic rings, leading to glutathione adducts .
The diethylcarboxamide moiety may alter metabolic priorities, potentially diverting oxidation away from the naphthalene ring and toward the ethyl groups.
Toxicity
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Acute Exposure: 2-Methylnaphthalene causes bronchiolar necrosis in mice at 400 mg/kg (intraperitoneal) . The carboxamide variant’s toxicity is likely mitigated by reduced reactivity but warrants verification.
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Carcinogenicity: No data exist for the title compound, but naphthalene is classified as a possible human carcinogen (Group 2B) .
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